REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[CH:6][C:5](I)=[CH:4][N:3]=1.[CH3:9][Si:10]([C:13]#[CH:14])([CH3:12])[CH3:11]>>[CH3:9][Si:10]([C:13]#[C:14][C:5]1[CH:4]=[N:3][C:2]([NH2:1])=[N:7][CH:6]=1)([CH3:12])[CH3:11]
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=N1)I
|
Name
|
|
Quantity
|
49 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C#CC=1C=NC(=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.66 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |